2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Description
2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethylsulfonyl group, a phenyl ring, and a pyrimidine core with a fluorine and methyl substitution
Properties
IUPAC Name |
2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-27(25,26)23-10-8-22(9-11-23)12-14-4-6-15(7-5-14)17-20-13(2)16(19)18(24)21-17/h4-7H,3,8-12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKCHHLIXRYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=C(C(=O)N3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Construction of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction, where the fluorine and methyl groups are introduced using appropriate reagents and conditions.
Final Assembly: The final compound is obtained by linking the piperazine derivative with the pyrimidine core through a condensation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study the interactions with biological targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
